2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide
Description
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt featuring a benzothiazole core substituted with benzyl and methyl groups. The benzyl substituent likely enhances aromatic interactions, influencing its crystallinity and reactivity.
Properties
IUPAC Name |
2-benzyl-3-methyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NS.HI/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOVEUALXBVDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385734 | |
| Record name | 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16622-21-2 | |
| Record name | 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism entails the attack of the benzyl iodide's electrophilic benzyl group on the nucleophilic sulfur center of 2-methylbenzothiazole, forming a positively charged benzothiazolium intermediate. The iodide counterion stabilizes the resulting quaternary ammonium complex. Key parameters include:
-
Solvent : Acetonitrile or ethanol, chosen for their polar aprotic/protic properties to facilitate ionic interactions.
-
Temperature : Reflux conditions (82°C for ethanol, 81°C for acetonitrile), maintained for 6–12 hours to ensure completion.
-
Molar Ratio : A 1:1 stoichiometry of 2-methylbenzothiazole to benzyl iodide, though slight excesses of benzyl iodide (1.1–1.2 equiv) are often used to drive the reaction to completion.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature, inducing crystallization of the product. The crude solid is isolated via vacuum filtration and washed with cold diethyl ether to remove unreacted starting materials. Recrystallization from ethanol or ethanol/water mixtures yields the pure compound as a pale-yellow crystalline solid.
| Parameter | Value | Source Citation |
|---|---|---|
| Yield | 70–85% | |
| Melting Point | Not reported | |
| Purity (post-recrystallization) | >95% (HPLC) |
Solvent Systems and Their Impact on Reaction Efficiency
The choice of solvent significantly influences reaction kinetics and product purity. Comparative studies highlight the following:
Ethanol vs. Acetonitrile
Alternative Solvents
Recent explorations into dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have shown promise in reducing reaction times (4–6 hours) due to their high polarity and boiling points. However, these solvents complicate purification due to their high boiling points and affinity for the product.
Industrial-Scale Production Techniques
For large-scale synthesis, modifications to the laboratory protocol are implemented to enhance efficiency and safety:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times to 1–2 hours by improving heat and mass transfer. A representative setup involves:
Automation and Process Control
Automated feed systems for 2-methylbenzothiazole and benzyl iodide ensure precise stoichiometric ratios, while in-line FTIR monitoring detects reaction completion instantaneously, minimizing over-processing.
Advances in Purification Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The substituents on the benzothiazolium core significantly impact physical properties such as melting points, solubility, and spectral characteristics. Below is a comparative table of key analogs:
Key Observations:
- Substituent Effects: Bulky aromatic groups (e.g., biphenyl in 3c ) increase melting points (230–232°C), while heterocyclic substituents (e.g., thienyl in 3d) slightly reduce them (194–196°C). The benzyl group in the target compound may confer intermediate thermal stability.
- Synthesis Efficiency: Yields vary widely (50–77%) depending on substituent reactivity. Electron-withdrawing groups (e.g., chloro in 3e ) reduce yields (59%), whereas simpler alkyl chains (e.g., propoxy ) achieve higher yields (77%).
Spectral and Electronic Properties
- UV-Vis Absorption: Thienyl-substituted analogs (e.g., 3d) exhibit strong absorption at ~300 nm due to extended π-conjugation , while styryl derivatives like CLiB may absorb at longer wavelengths (>400 nm) for photochemical applications.
- NMR Shifts: Benzothiazolium protons typically resonate at δ 7.5–8.5 ppm in ¹H NMR, with downfield shifts observed for electron-deficient substituents .
Biological Activity
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique structure combining both benzyl and methyl groups, presents distinct chemical properties that are valuable for various applications.
The molecular formula of this compound is . Its synthesis typically involves the reaction of 2-methylbenzothiazole with benzyl iodide under reflux conditions in solvents like acetonitrile or ethanol. This process yields a compound that can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications and applications in research and industry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of key bacterial enzymes or interference with cellular processes.
- Anticancer Potential : The compound has been investigated for its anticancer properties, with findings suggesting it may induce apoptosis in cancer cells through various pathways. Specific studies have focused on its effects on cell viability and proliferation in different cancer cell lines.
- Tyrosinase Inhibition : Analogous compounds have demonstrated strong tyrosinase inhibitory activity, which is crucial for treating hyperpigmentation disorders. The analogs of this compound showed promising results in inhibiting tyrosinase activity significantly more than traditional inhibitors like kojic acid .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated effective inhibition at low concentrations against gram-positive and gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The IC50 values were calculated to assess potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Tyrosinase Inhibition
The tyrosinase inhibitory activity was tested using mushroom tyrosinase as an enzyme source. The compound's analogs displayed varying degrees of inhibition, with some analogs showing IC50 values significantly lower than that of kojic acid.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| Analog 1 | 17.62 |
| Analog 2 | 6.18 |
| Analog 3 | 1.12 |
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives, including those similar to this compound:
- Study on Anticancer Effects : A study conducted on breast cancer cells showed that treatment with this compound led to a significant reduction in tumor growth in vivo models.
- Tyrosinase Inhibition Study : Research focused on skin hyperpigmentation revealed that certain analogs could effectively reduce melanin production in B16F10 murine cells without cytotoxic effects at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide?
- Methodological Answer : The synthesis typically involves quaternization of the parent benzothiazole. A common approach is reacting 1,3-benzothiazole with methyl iodide and benzyl halides under controlled conditions. For example, heating the precursors in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours, followed by recrystallization from ethanol/water mixtures to isolate the product . Key parameters include stoichiometric ratios of alkylating agents and solvent choice to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of benzyl (δ ~4.5–5.0 ppm for CH2) and methyl groups (δ ~3.0–3.5 ppm for N-CH3) attached to the benzothiazolium core .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the calculated mass (e.g., C15H14IN2S: [M]+ = 381.00).
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and S .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Refer to SDS guidelines for benzothiazolium salts:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of iodide vapors.
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How do substituents (e.g., benzyl vs. ethyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The benzyl group enhances steric hindrance, reducing reaction rates compared to smaller substituents (e.g., ethyl). For example, in SN2 reactions with cyanide ions, the bulky benzyl group slows iodide displacement by ~30% compared to 3-ethyl analogs. Kinetic studies via UV-Vis spectroscopy (monitoring iodide release at λ = 225 nm) can quantify this effect .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazolium derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Antimicrobial Assays : Use CLSI guidelines (e.g., broth microdilution with Mueller-Hinton agar) and include positive controls (e.g., ciprofloxacin).
- Cytotoxicity Testing : Compare IC50 values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .
Q. Can this compound serve as a photosensitizer in photodynamic therapy (PDT)?
- Methodological Answer : Evaluate via:
- Singlet Oxygen Quantum Yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in DMSO; compare to reference compounds (e.g., Rose Bengal).
- UV-Vis Spectroscopy : Confirm absorption in the therapeutic window (600–800 nm). Preliminary data suggest moderate ΦΔ (~0.2) due to extended π-conjugation from the benzyl group .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Buffer Solutions : Incubate at pH 2 (simulating gastric fluid), 7.4 (physiological), and 9 (alkaline) at 40°C for 14 days.
- HPLC Analysis : Monitor degradation products (e.g., benzothiazole or free iodide). Stability is highest at pH 7.4 (<5% degradation), with significant hydrolysis at pH < 3 .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
